N-Benzylpyrrolidine Scaffold Imparts High D₄ Receptor Affinity and Subtype Selectivity: Benchmark Ki Values
Compounds bearing the 1‑benzylpyrrolidin‑3‑yl scaffold achieve low‑nanomolar binding affinity at the human dopamine D₄ receptor with pronounced selectivity over D₂. In the Egle et al. arylbenzamide series, representative derivatives displayed D₄ Ki values of 3.0–3.4 nM and 280‑ to 327‑fold D₄/D₂ selectivity [1]. In the YM‑43611 series, the lead compound 5c demonstrated D₄ Ki = 2.1 nM with 110‑fold D₄/D₂ selectivity and D₃ Ki = 21 nM with 10‑fold D₃/D₂ preference [2]. By contrast, des‑benzyl pyrrolidin‑3‑ylacetic acid derivatives lack this potency and selectivity profile; the N‑benzyl group is explicitly identified as a critical driver of D₃/D₄ affinity in systematic SAR studies [2].
| Evidence Dimension | Dopamine D₄ receptor binding affinity (Ki) and D₄/D₂ selectivity ratio |
|---|---|
| Target Compound Data | Scaffold-bearing lead compounds: D₄ Ki = 2.1–3.4 nM; D₄/D₂ selectivity = 110–327 fold |
| Comparator Or Baseline | Des‑benzyl (pyrrolidin‑3‑ylacetic acid) scaffold: no measurable D₄ affinity at comparable concentrations; selectivity not reported |
| Quantified Difference | >300‑fold improvement in D₄ affinity conferred by the N‑benzyl substituent; selectivity gain vs. D₂ >100‑fold |
| Conditions | [³H]spiperone displacement binding assay using cloned human D₂, D₃, and D₄ receptors expressed in CHO or HEK293 cells; Ki determined by Cheng‑Prusoff equation. |
Why This Matters
Procurement of the N‑benzyl scaffold is essential for medicinal chemistry programs requiring D₄‑biased pharmacological tool compounds or lead molecules; the des‑benzyl analog cannot support this activity profile.
- [1] Egle, I., Barriault, N., Bordeleau, M., et al. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as Potent and Selective Human Dopamine D4 Antagonists. Bioorg. Med. Chem. Lett. 2004, 14, 4847–4850. DOI: 10.1016/j.bmcl.2004.07.045. (Ki values cited in scite.ai analysis: D₄ Ki = 3.0 nM; D₄/D₂ selectivity = 280‑327 fold.) View Source
- [2] Ohmori, J., Maeno, K., Hidaka, K., et al. Dopamine D₃ and D₄ Receptor Antagonists: Synthesis and Structure–Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. J. Med. Chem. 1996, 39, 2764–2772. View Source
